

Application Notes and Protocols: Electrophysiological Assessment of GS967's Effect on Late INa

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Compound of Interest		
Compound Name:	GS967	
Cat. No.:	B612228	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GS967 is a potent and selective inhibitor of the late cardiac sodium current (late INa).[1] An enhanced late INa is associated with arrhythmogenic conditions such as long QT syndrome type 3 and heart failure.[2] **GS967** exerts its antiarrhythmic effects by preferentially blocking this persistent current, with minimal effects on the peak sodium current (INaP).[3][4] These application notes provide detailed protocols for assessing the inhibitory effect of **GS967** on late INa using patch-clamp electrophysiology techniques in isolated cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of **GS967** on late INa and other electrophysiological parameters.

Table 1: GS967 Inhibition of Late INa in Canine Ventricular Cardiomyocytes



GS967 Concentration	Late INa Inhibition (%)
30 nM	Not specified, but contributes to a concentration- dependent reduction[2]
100 nM	Concentration-dependent reduction observed[2]
300 nM	Concentration-dependent reduction observed[2]
1000 nM (1 μM)	~90%[2]
IC50	~200 nM[2]

Table 2: Electrophysiological Effects of GS967 in Canine Ventricular Myocardium

Parameter	GS967 Concentration	Effect	Reference
Late INaL Density (at -20 mV)	1 μΜ	80.4 ± 2.2% reduction[5]	[5]
V+max Block (at 700 ms cycle length)	1 μΜ	2.3%[4]	[4]
Offset Time Constant	1 μΜ	110 ± 6 ms[4]	[4]
Onset Rate Constant	1 μΜ	6.4 ± 0.9 AP[4][6]	[4][6]
Beat-to-Beat Variability of APD	1 μΜ	42.1 ± 6.5% reduction[5][7]	[5][7]

Experimental ProtocolsIsolated Cardiomyocyte Preparation

Ventricular cardiomyocytes can be isolated from various species, including canine, rabbit, or mouse hearts, using standard enzymatic digestion protocols. The choice of animal model may depend on the specific research question.



Whole-Cell Patch-Clamp Recordings for Late INa Measurement

The whole-cell patch-clamp technique is employed to measure late INa in isolated ventricular myocytes.

Solutions:

- Internal (Pipette) Solution (in mM): 5 NaCl, 133 CsCl, 2 MgATP, 20 Tetraethylammonium chloride, 10 EGTA, and 5 HEPES. Adjusted to pH 7.3 with CsOH.[2]
- External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 2 MgCl2, 5 Glucose, 5
 HEPES, and 0.002 Nifedipine. Adjusted to pH 7.3 with CsOH.[2] The temperature should be
 maintained at 22 ± 1°C.[2]

Protocol:

- Prepare a stock solution of GS967 (e.g., 10 mM in DMSO).[3]
- Dilute the **GS967** stock solution in the external solution to achieve the desired final concentrations (e.g., 30, 100, 300, and 1000 nM).[2] The final DMSO concentration should be kept low (<0.001%).[3]
- Establish a stable whole-cell recording from an isolated cardiomyocyte.
- Record baseline late INa. A descending ramp protocol can be used to measure the tetrodotoxin (TTX)-sensitive current.[3] Alternatively, a voltage-clamp pulse to -20 mV for 2 seconds from a holding potential of -120 mV can be applied.[5]
- Perfuse the cell with the external solution containing the desired concentration of GS967.
- After a sufficient equilibration period, record the late INa in the presence of GS967.
- Normalize the late INa inhibition by GS967 against the total late INa recorded in each cardiomyocyte before drug application.[2]

Action Potential Duration (APD) Measurement



To assess the effect of **GS967** on repolarization, action potentials are recorded in current-clamp mode.

Solutions:

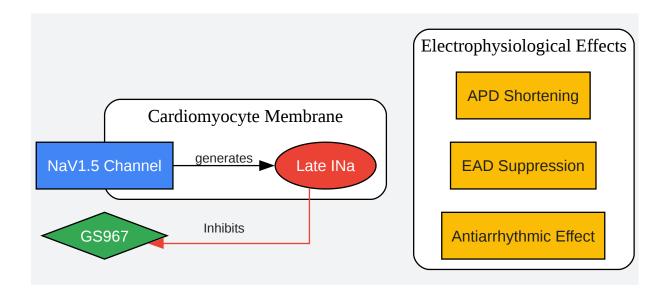
- Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 10 HEPES, 5 MgATP, and 0.5 MgCl2.
 Adjusted to pH 7.2.[2]
- External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 0.5 MgCl2, 1.8 CaCl2, 11.8 HEPES, and 10 Glucose. Adjusted to pH 7.4.[2] The temperature should be maintained at 37 ± 1°C.
 [2]

Protocol:

- Elicit action potentials at a frequency of 0.5 Hz.[2]
- Record baseline action potentials for a control period of 3 minutes.
- Add GS967 (e.g., 100, 300, or 1000 nM) to the superfusate.
- Record action potentials in the presence of GS967.
- Measure the action potential duration at 90% repolarization (APD90).
- Normalize the APD90 after GS967 application against the baseline condition to determine the concentration-dependent effect.[2]

Visualizations

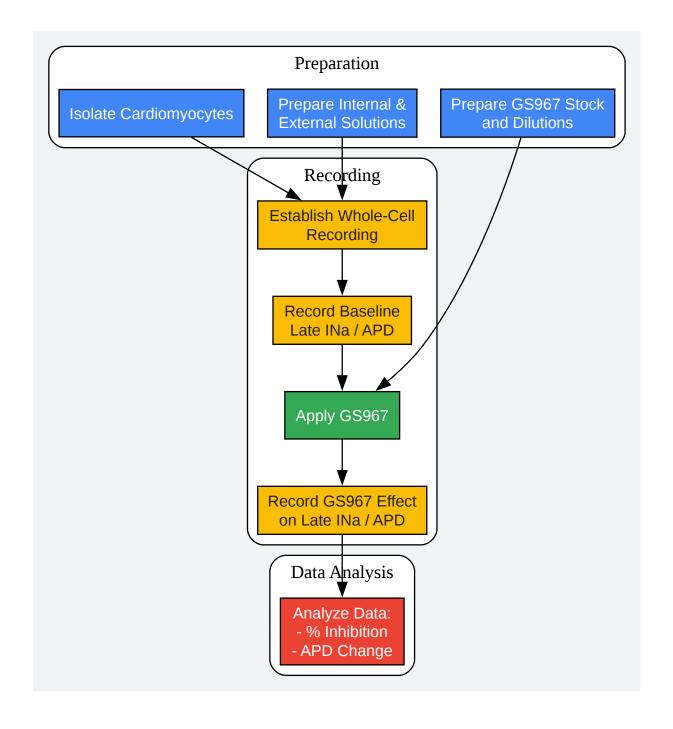




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Caption: Mechanism of action of GS967 on late INa.





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Caption: Experimental workflow for assessing **GS967**'s effect.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective late sodium current inhibitor GS-458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mexiletine-like cellular electrophysiological effects of GS967 in canine ventricular myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
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